

Direct blue 218 molecular weight and formula

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Compound of Interest

Compound Name: Direct blue 218

Cat. No.: B1143841

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In-Depth Technical Guide: Direct Blue 218

For Researchers, Scientists, and Drug Development Professionals

Introduction

Direct Blue 218, also known by its Colour Index (C.I.) name 24401, is a complex disazo dye. [1] Due to its ability to bind to cellulosic fibers without a mordant, it has seen use in the textile and paper industries.[1] Structurally, it is a copper-chelated compound derived from 3,3'-dihydroxybenzidine. This technical guide provides a comprehensive overview of the molecular and physical properties of **Direct Blue 218**, along with detailed experimental protocols relevant to its analysis and toxicological assessment.

Molecular and Physicochemical Properties

Direct Blue 218 is a large, complex molecule with multiple functional groups that contribute to its color and chemical properties. There are slight variations in the reported molecular formula and weight, likely due to the presence of sodium salts and the complexity of the molecule itself.

| Property | Value | Source(s) |
|---|---|--------------|
| Molecular Formula | C ₃₂ H ₁₆ Cu ₂ N ₆ Na ₄ O ₁₆ S ₄ | [2][3] |
| C ₃₂ H ₂₀ Cu ₂ N ₆ Na ₄ O ₁₆ S ₄ | [4] | |
| Molecular Weight | 1087.81 g/mol | [3][5] |
| 1087.82 g/mol | [6] | |
| 1091.9 g/mol | [4] | |
| CAS Number | 28407-37-6 | [1][2][3][4] |
| Appearance | Deep purple to dark blue amorphous powder | [4][6] |
| Water Solubility | 10 to 50 mg/mL at 17.2°C (63°F) | [4][6] |

Synonyms and Trade Names: Amanil Supra Blue 9GL, C.I. 24401, Carta Blue VP, Fastusol Blue 9GLP, Intralite Blue 8GLL, Pontamine Bond Blue B, Pontamine Fast Blue 7GLN.[7]

Synthesis

The synthesis of **Direct Blue 218** is a multi-step process involving the diazotization of a benzidine derivative followed by coupling reactions and subsequent metal complexation.

Figure 1. Synthetic pathway of **Direct Blue 218**.

Experimental Protocols

Analytical Characterization

A precise and validated HPLC method is crucial for the determination of **Direct Blue 218** in various matrices. The following protocol is a general guideline and may require optimization based on the specific sample and instrumentation.

Instrumentation:

- HPLC system with a UV/Vis or Diode Array Detector (DAD)

- C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

Reagents:

- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Ammonium acetate or other suitable buffer

Procedure:

- Standard Preparation: Prepare a stock solution of **Direct Blue 218** (e.g., 100 µg/mL) in a suitable solvent such as water or a water/methanol mixture. Prepare a series of calibration standards by serial dilution of the stock solution.
- Sample Preparation: The sample preparation will vary depending on the matrix. For aqueous samples, filtration through a 0.45 µm filter may be sufficient. For solid samples, extraction with a suitable solvent followed by filtration is necessary.
- Chromatographic Conditions:
 - Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 20 mM ammonium acetate) is commonly used. A typical gradient might start at 10% acetonitrile and increase to 90% over 20 minutes.
 - Flow Rate: 1.0 mL/min
 - Column Temperature: 30 °C
 - Detection: Monitor the absorbance at the wavelength of maximum absorbance for **Direct Blue 218**, which is typically in the range of 600-620 nm.
- Analysis: Inject the standards and samples onto the HPLC system. Quantify the amount of **Direct Blue 218** in the samples by comparing the peak area to the calibration curve generated from the standards.

Spectrophotometry offers a simpler and more rapid method for the quantification of **Direct Blue 218** in solution.

Instrumentation:

- UV-Visible Spectrophotometer

Reagents:

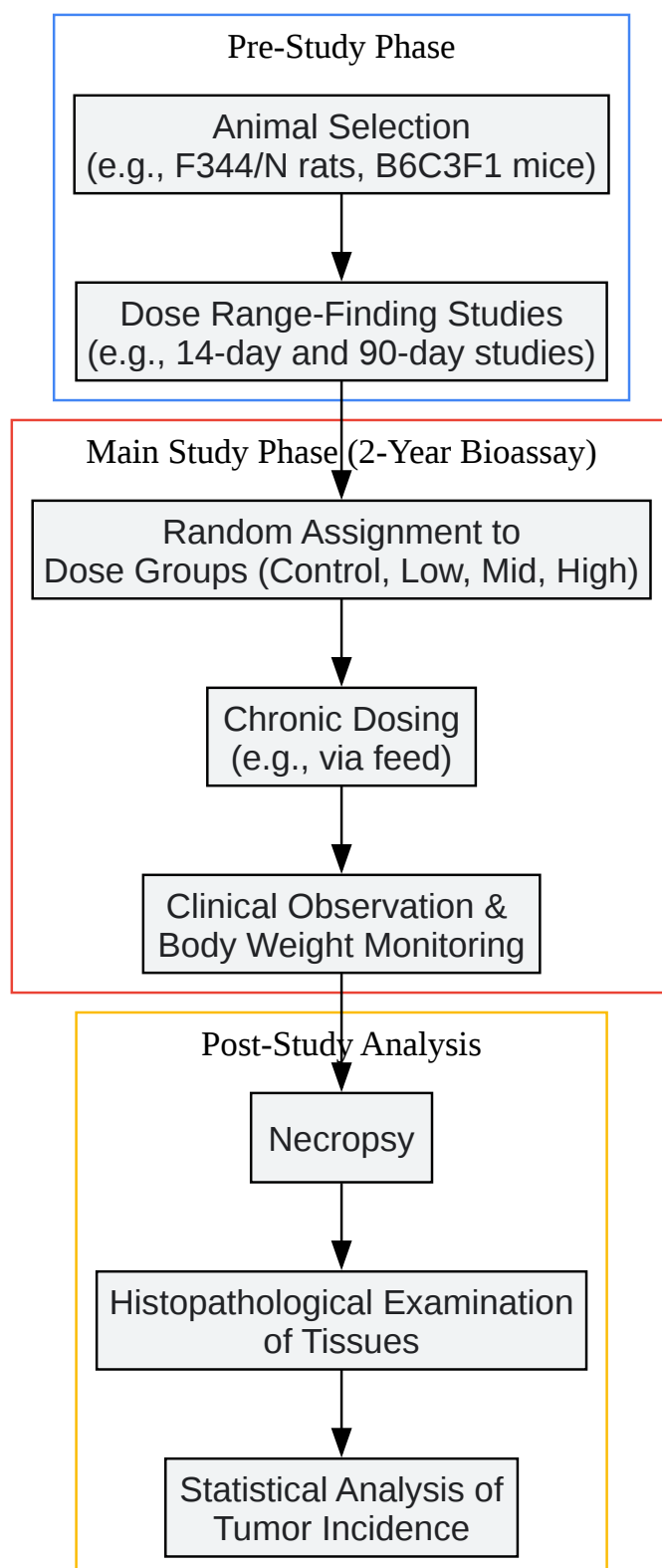
- Water or other suitable solvent

Procedure:

- **Standard Preparation:** Prepare a stock solution and a series of calibration standards of **Direct Blue 218** in the chosen solvent.
- **Sample Preparation:** Dilute the sample with the solvent to ensure the absorbance falls within the linear range of the instrument.
- **Measurement:**
 - Determine the wavelength of maximum absorbance (λ_{max}) for **Direct Blue 218** by scanning a standard solution across the visible spectrum.
 - Measure the absorbance of the standards and samples at the determined λ_{max} .
- **Analysis:** Create a calibration curve by plotting absorbance versus concentration for the standards. Use the equation of the line to calculate the concentration of **Direct Blue 218** in the samples.

Toxicological Assessment: Carcinogenicity Study

The carcinogenic potential of **Direct Blue 218** has been investigated in long-term animal studies. The following is a summary of the experimental design typically employed in such studies.



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Figure 2. Experimental workflow for a 2-year carcinogenicity bioassay.

Experimental Design:

- **Animals:** Typically, both sexes of two rodent species (e.g., rats and mice) are used.
- **Dose Levels:** A control group and at least three dose levels are included. The doses are selected based on preliminary toxicity studies.
- **Administration:** The test substance is administered chronically, often mixed in the feed, for the majority of the animals' lifespan (e.g., 2 years).
- **Endpoints:** The primary endpoints are the incidence, multiplicity, and latency of tumors in the various dose groups compared to the control group. Detailed histopathological examination of all major organs and tissues is conducted.

Toxicological Profile and Potential Mechanism of Action

Direct Blue 218 is reasonably anticipated to be a human carcinogen based on sufficient evidence from studies in experimental animals. The azo linkage in **Direct Blue 218** can be metabolically cleaved to form aromatic amines, such as 3,3'-dihydroxybenzidine. These metabolites are known to be genotoxic and can form DNA adducts, leading to mutations and potentially initiating the carcinogenic process.

While a specific signaling pathway has not been definitively elucidated for **Direct Blue 218**, its genotoxic nature suggests an interaction with pathways involved in DNA damage response and cell cycle regulation.

Figure 3. Putative mechanism of **Direct Blue 218** carcinogenicity.

Conclusion

Direct Blue 218 is a complex azo dye with well-defined physicochemical properties. Its analysis can be reliably performed using standard chromatographic and spectrophotometric techniques. The significant toxicological finding is its carcinogenicity, which is likely mediated through the metabolic activation to genotoxic aromatic amines. Researchers and drug development professionals should handle this compound with appropriate safety precautions.

due to its hazardous nature. Further research is warranted to fully elucidate the specific molecular signaling pathways disrupted by **Direct Blue 218** and its metabolites.

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